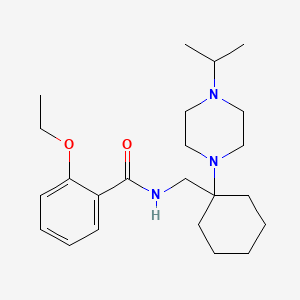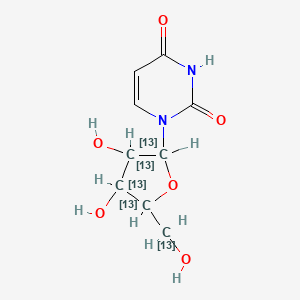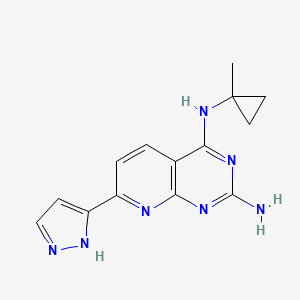
NLRP3 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3 agonist 2 is a compound that activates the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating inflammatory responses. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, which are involved in various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production methods may include crystallization, chromatography, and other purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
NLRP3 agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
NLRP3 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Employed in research on inflammatory pathways and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome.
Mechanism of Action
NLRP3 agonist 2 activates the NLRP3 inflammasome by binding to the NLRP3 protein, leading to the assembly of the inflammasome complex. This complex includes the adaptor protein apoptosis-associated speck-like protein and the effector protein procaspase-1. Activation of the inflammasome results in the cleavage of procaspase-1 into active caspase-1, which then processes pro-inflammatory cytokines interleukin-1β and interleukin-18 into their active forms. These cytokines are released and initiate inflammatory responses through various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
NLRP3 agonist 1: Another compound that activates the NLRP3 inflammasome but may have different potency and selectivity.
NLRP3 agonist 3: Similar in function but may vary in chemical structure and efficacy.
NLRP3 agonist 4: Another related compound with potential differences in activation mechanisms and therapeutic applications.
Uniqueness
NLRP3 agonist 2 is unique in its specific activation profile and potency. It has been shown to effectively activate the NLRP3 inflammasome, making it a valuable tool for studying inflammatory pathways and developing new therapeutic agents. Its distinct chemical structure and mechanism of action set it apart from other similar compounds .
Properties
Molecular Formula |
C14H15N7 |
|---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N7/c1-14(5-6-14)20-12-8-2-3-9(10-4-7-16-21-10)17-11(8)18-13(15)19-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H3,15,17,18,19,20) |
InChI Key |
LELGONWHRLESFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=N3)C4=CC=NN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


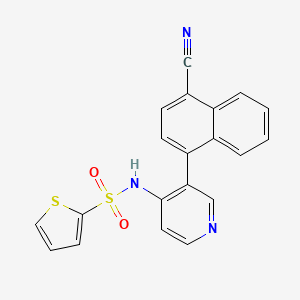
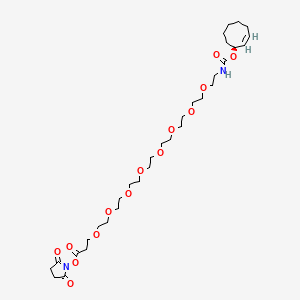

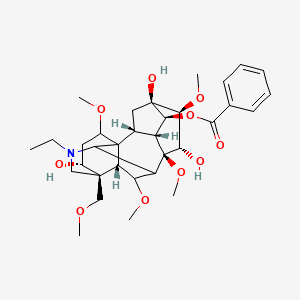
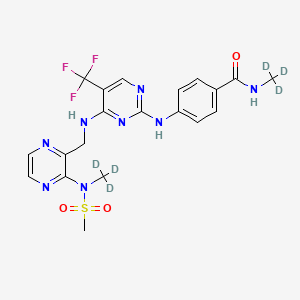

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

